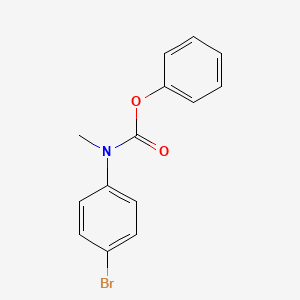

Phenyl (4-bromophenyl)methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl (4-bromophenyl)methylcarbamate is an organic compound with the molecular formula C14H12BrNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group and a 4-bromophenyl group attached to a methylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (4-bromophenyl)methylcarbamate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 4-bromophenyl isocyanate with phenylmethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-bromophenyl)methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a catalyst like copper(I) iodide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

Oxidation Products: Oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduction typically yields simpler carbamate derivatives with fewer functional groups.

Scientific Research Applications

Phenyl (4-bromophenyl)methylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of phenyl (4-bromophenyl)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl (4-bromophenyl)methylcarbamate can be compared with other carbamate compounds, such as:

Methyl N-(4-bromophenyl)carbamate: Similar in structure but with a methyl group instead of a phenyl group.

4-Bromophenyl N-methylcarbamate: Contains a methyl group attached to the nitrogen atom instead of a phenyl group.

Cyclohexyl N-(4-bromophenyl)carbamate: Features a cyclohexyl group instead of a phenyl group

Uniqueness: this compound is unique due to the presence of both phenyl and 4-bromophenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other carbamate compounds may not fulfill .

Biological Activity

Phenyl (4-bromophenyl)methylcarbamate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C14H12BrN2O2 and a molecular weight of approximately 308.16 g/mol. The presence of the bromine atom on the phenyl ring enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular processes. The compound acts as an enzyme inhibitor , particularly affecting cholinesterases, which are critical for neurotransmission in the nervous system.

- Cholinesterase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study indicated that certain derivatives had IC50 values significantly lower than established inhibitors like rivastigmine, demonstrating their potential as therapeutic agents for conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | AChE | 50.0 | Moderate inhibition |

| Methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | BChE | 1.60 | Strong inhibition |

| Ethyl-4-bromophenyl-carbamate | AChE | 38.98 | Effective inhibitor |

| Salicylanilide derivatives | AChE/BChE | 1.97 - 50.0 | Varied inhibition based on structure |

Case Studies and Research Findings

- In Vivo Studies : Research has demonstrated the efficacy of this compound in animal models. In studies involving mice infected with Toxoplasma gondii, compounds similar to this carbamate were administered at doses of 100 mg/kg, showing significant reductions in parasite load without severe toxicity .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of bromine in the para position enhances enzyme inhibition potency compared to non-brominated analogs. Compounds with bulky substituents also showed improved inhibitory activity against cholinesterases, suggesting that steric factors play a crucial role in their efficacy .

- Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives exhibit potent biological activity, they also present mild cytotoxicity towards HepG2 liver cells. Selectivity indexes calculated from these studies suggest a favorable safety profile for further development .

Properties

CAS No. |

918934-52-8 |

|---|---|

Molecular Formula |

C14H12BrNO2 |

Molecular Weight |

306.15 g/mol |

IUPAC Name |

phenyl N-(4-bromophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C14H12BrNO2/c1-16(12-9-7-11(15)8-10-12)14(17)18-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

HQDLHHNONOLYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)Br)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.